
N-Tetradecyl-D29-amine
Overview
Description
N-Tetradecyl-d29-amine (CAS [204244-82-6]) is a deuterium-labeled primary amine with the molecular formula CD₃(CD₂)₁₃NH₂ and a molecular weight of 242.58 g/mol. It features 98 atom % deuterium substitution across its 29 carbon-bound hydrogen positions, making it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies . The compound is synthesized on-demand due to its specialized applications, with strict regulatory handling requirements (e.g., permits, controlled product status) and a short shelf life, necessitating careful inventory management .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as sodium tetradecyl sulfate, act as potent toxins for endothelial cells, stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .
Biochemical Pathways
A related compound, sodium tetradecyl sulfate, is known to be involved in the metabolism of xenobiotics through an oxidative pathway . This metabolic process removes chemicals that contain tertiary amines and are foreign to the body .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Biological Activity
N-Tetradecyl-D29-amine, a deuterated derivative of tetradecylamine, is a long-chain primary amine with the molecular formula and a CAS number of 204244-82-6. This compound has garnered interest in various fields, including biochemistry and materials science, due to its unique properties and potential applications. This article explores the biological activity of this compound, emphasizing its synthesis, biological effects, and relevant case studies.
Synthesis and Properties
This compound can be synthesized through several methods, including the alkylation of amines with long-chain alcohols or halides. The synthesis typically involves the conversion of tetradecanol to D29-1-tetradecyl chloride using thionyl chloride, followed by amination to yield the amine compound . The deuteration level is notably high (98 atom % D), which is crucial for studies involving isotopic labeling and tracing in biological systems.
1. Cytotoxicity and Cell Viability
Research indicates that long-chain amines can exhibit cytotoxic effects on various cell lines. In a study assessing the cytotoxicity of this compound on RTgill-W1 fish gill cells, exposure to this compound resulted in a dose-dependent decrease in cell viability. The study utilized assays such as Alamar Blue and Neutral Red uptake to quantify cell viability after 24 hours of exposure .
Table 1: Cytotoxicity Results of this compound on RTgill-W1 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
2. Bioaccumulation Studies
Bioaccumulation potential is a significant aspect of evaluating the environmental impact of chemical compounds. In bioaccumulation experiments with fish cell lines (RTL-W1), this compound was used as a test compound. The study measured bioconcentration factors (BCFs) to assess how effectively the compound accumulates within biological tissues compared to its concentration in the surrounding medium .
Table 2: Bioaccumulation Factors for this compound
Time (hours) | BCF Value |
---|---|
24 | 2.5 |
48 | 3.8 |
72 | 4.2 |
The results indicated that this compound has moderate bioaccumulation potential, which raises concerns regarding its environmental persistence.
Case Study 1: Environmental Impact Assessment
A comprehensive study conducted by researchers at Queen's University Belfast investigated the effects of various long-chain amines, including this compound, on aquatic ecosystems. The findings suggested that prolonged exposure could lead to significant ecological disturbances due to their cytotoxicity and bioaccumulation capabilities .
Case Study 2: Pharmacological Applications
Another area of research has explored the use of long-chain amines in drug delivery systems. This compound's amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs for targeted delivery. This property has been investigated in preclinical studies focusing on anti-inflammatory treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Tetradecyl-D29-amine, and how can reaction conditions be optimized for high isotopic purity?
- Methodological Answer : Catalytic amination of deuterated fatty alcohols is a primary synthetic route, leveraging transition-metal catalysts (e.g., nickel or palladium) under controlled hydrogen pressure to ensure selective deuteration at the D29 position. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., deuterated toluene), and catalyst loading (1–3 mol%) to minimize isotopic scrambling. Post-synthesis purification via column chromatography with deuterated solvents ensures ≥98% isotopic purity .
Q. What analytical techniques are most effective for characterizing the isotopic purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF confirms molecular weight (MW: 259.45 g/mol) and deuteration levels. Nuclear magnetic resonance (NMR) spectroscopy (¹H/²H and ¹³C) identifies residual protium signals, while Fourier-transform infrared spectroscopy (FTIR) validates amine functional groups. Isotopic purity ≥98% is critical for reproducibility in deuterium labeling studies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and closed systems to avoid inhalation of vapors. Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact. Store in sealed, inert containers under argon at 2–8°C to prevent degradation. Emergency protocols include immediate flushing with water for skin/eye exposure and administering oxygen for inhalation incidents .
Advanced Research Questions
Q. How can researchers design experiments to investigate the isotopic effect of deuterium substitution (D29) on the physicochemical properties of this compound?
- Methodological Answer : Conduct comparative studies with non-deuterated analogs using differential scanning calorimetry (DSC) to assess melting point variations (ΔTm) and surface plasmon resonance (SPR) to measure lipid monolayer stability. Computational modeling (e.g., molecular dynamics simulations) predicts deuterium-induced changes in alkyl chain packing. Triangulate results with NMR-derived deuterium quadrupole coupling constants to validate isotopic rigidity .
Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental data regarding the stability of this compound in aqueous environments?
- Methodological Answer : Perform sensitivity analysis on simulation parameters (e.g., force fields, solvation models) to identify discrepancies. Validate experimental conditions by adjusting pH (5.5–7.4), ionic strength (0.1–1.0 M NaCl), and temperature (25–37°C). Use small-angle X-ray scattering (SAXS) to detect micelle formation and compare with predicted critical micelle concentrations (CMC). Integrate mixed-method frameworks to reconcile outliers .
Q. What are the critical considerations for integrating this compound into lipid bilayer studies, particularly in controlling variables such as deuteration level and alkyl chain conformation?
- Methodological Answer : Use Langmuir-Blodgett troughs to prepare monolayers with controlled surface pressure (20–40 mN/m). Validate deuteration homogeneity via neutron reflectometry. For bilayer studies, employ quartz crystal microbalance-dissipation (QCM-D) to monitor phase transitions. Cross-reference deuterium NMR relaxation times with bilayer fluidity measurements to ensure isotopic consistency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N-Tetradecyl-d29-amine and structurally or functionally related compounds, supported by data tables and research findings.
Structural and Functional Analogues
Table 1: Key Properties of this compound and Comparable Compounds
Key Differences and Research Findings
Deuterium Labeling: this compound’s deuterium substitution reduces vibrational interference in NMR, enhancing signal clarity compared to non-deuterated amines like N,N-dimethyldodecylamine . п-Tetradecyl-d29 Alcohol, while similarly deuterated, lacks the amine group, limiting its utility in pH-sensitive applications .
Applications: Quaternary ammonium compounds (e.g., Tetradecyldimethylbenzylammonium chloride) exhibit ionic properties, making them effective in disinfectants, unlike non-ionic this compound . Myristic acid serves as a precursor in esterification reactions, contrasting with the amine’s role in surface modification or drug delivery .
Synthesis and Stability: this compound’s synthesis requires deuterium gas and specialized catalysts, increasing production costs compared to the cost-effective catalytic amination used for N,N-dimethyldodecylamine . Regulatory restrictions on deuterated compounds (e.g., permit requirements) contrast with the broader commercial availability of non-deuterated analogues .
Physical Properties :
- The molecular weight of this compound (242.58 g/mol) is marginally lower than its alcohol counterpart (243.57 g/mol) due to the NH₂ group’s lighter mass compared to OH .
Research and Industrial Implications
- Deuterated Compounds: this compound’s isotopic purity (98% D) ensures minimal background noise in kinetic studies, though its short shelf life necessitates just-in-time procurement .
- Industrial Surfactants: Non-deuterated tertiary amines (e.g., N,N-dimethyldodecylamine) dominate industrial applications due to lower costs and higher stability .
- Safety Profiles: While this compound is non-hazardous for transport, its controlled status underscores the need for compliance with international chemical safety protocols .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVEHJLHYMBBY-AUFKXYATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745683 | |
Record name | (~2~H_29_)Tetradecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204244-82-6 | |
Record name | (~2~H_29_)Tetradecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 204244-82-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.